Saffron oil

Vue d'ensemble

Description

Saffron oil is a highly valued derivative obtained from the dried stigmas of Crocus sativus L., a plant cultivated predominantly in Iran, Spain, India, and Greece . It is renowned for its vibrant golden-yellow hue, aromatic complexity, and therapeutic properties. The oil contains over 50 bioactive compounds, with the key constituents being safranal (a volatile aldehyde responsible for aroma), crocin (a water-soluble carotenoid providing color), and picrocrocin (a monoterpene glycoside contributing to bitter taste) . These compounds are regulated under ISO 3632 standards for quality assessment, which specifies thresholds for spectrophotometric absorbance values at 257 nm (picrocrocin), 330 nm (safranal), and 440 nm (crocin) .

This compound is produced via steam distillation or solvent extraction, yielding a hydrophobic concentrate rich in volatile and non-volatile metabolites. Its applications span culinary, cosmetic, and medicinal domains, leveraging its antioxidant, anti-inflammatory, and neuroprotective properties .

Méthodes De Préparation

Le transcrocetinate peut être synthétisé en faisant réagir le crocetine avec de l'hydroxyde de sodium. La réaction implique la formation du sel de sodium de l'isomère trans du crocetine. Ce processus implique généralement les étapes suivantes :

Extraction de la crocetine : La crocetine est extraite de sources naturelles telles que la fleur de crocus ou le fruit de gardénia.

Réaction avec l'hydroxyde de sodium : La crocetine extraite est mise à réagir avec de l'hydroxyde de sodium pour former du transcrocetinate de sodium.

Purification : Le produit résultant est purifié pour obtenir le composé souhaité.

Analyse Des Réactions Chimiques

Key Chemical Components and Their Reactions

- Safranal: This monoterpene aldehyde is the primary component responsible for saffron's distinctive aroma . Safranal is formed during the drying process through the hydrolysis of picrocrocin .

- Crocins: These are a family of water-soluble carotenoids that contribute to saffron's yellow-orange color . Crocins are glycosylated esters of crocetin . They are thermally labile and sensitive to photochemical degradation, especially in solution .

- Picrocrocin: This is a glucoside of the terpene aldehyde safranal and is responsible for the bitter taste of saffron . During drying and storage, picrocrocin is broken down into D-glucose and safranal through enzymatic activity and heat .

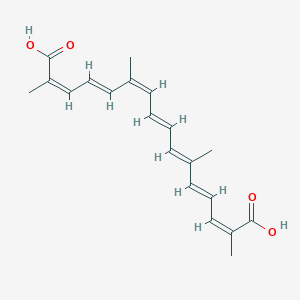

- Crocetin: A natural carotenoid dicarboxylic acid and precursor to crocins . It is a hydrophobic, oil-soluble compound. When esterified with water-soluble gentiobioses, it produces water-soluble α-crocin .

Chemical Reactions and Transformations

- Hydrolysis of Picrocrocin to Safranal:

- Degradation of Crocins:

- Isomerization of Crocins:

Extraction and Isolation Techniques

- Solvent Extraction:

- Supercritical Fluid Extraction (SFE):

- Steam Distillation:

- Microsimultaneous Hydrodistillation-Extraction (MSDE) and Ultrasound-Assisted Extraction (USE):

- Solid-Phase Extraction (SPE):

Factors Influencing Chemical Composition

- Drying Process:

- Storage Conditions:

- Geographical Origin:

Analytical Techniques

- Gas Chromatography/Mass Spectrometry (GC/MS):

- High-Performance Liquid Chromatography (HPLC):

- Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF MS/MS):

- Micellar Capillary Electrochromatographic (MEKC):

Applications De Recherche Scientifique

Chemical Composition of Saffron Oil

This compound contains a complex mixture of bioactive compounds, primarily terpenes, terpene alcohols, and esters. Key components include:

- Safranal : A monoterpene aldehyde with antioxidant and anti-inflammatory properties.

- Crocin : A carotenoid responsible for saffron's color, known for its neuroprotective effects.

- Crocetin : A glycosylated carotenoid that exhibits potential in treating cardiovascular diseases.

These compounds contribute to the therapeutic effects of this compound across various health conditions.

Antioxidant Properties

This compound exhibits significant antioxidant activity, which helps combat oxidative stress—a contributing factor in many chronic diseases. Studies have shown that saffron extracts can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular integrity .

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This makes it beneficial for conditions like arthritis and other inflammatory disorders .

Neuroprotective Effects

Research indicates that this compound can enhance cognitive function and may alleviate symptoms of neurodegenerative diseases such as Alzheimer's. Crocin and crocetin have been shown to reduce amyloid-beta aggregation and improve memory performance in animal models .

Dermatological Applications

This compound is increasingly used in cosmetic formulations due to its dermoprotective effects. It can help treat skin conditions by providing antioxidant protection, reducing pigmentation, and promoting wound healing. Formulations include sunscreens, moisturizers, and anti-aging products .

Case Studies

Food Industry Applications

This compound is recognized for its flavoring properties and is used as a natural food colorant. Its antimicrobial activity also makes it a valuable preservative in food products. Research highlights that this compound can inhibit the growth of various pathogens, thus enhancing food safety .

Mécanisme D'action

Transcrocetinate exerts its effects by increasing the diffusion rate of oxygen through blood plasma. It achieves this by altering the structure of water molecules in the plasma, causing additional hydrogen bonds to form among the water molecules . This enhanced hydrogen bonding facilitates the movement of oxygen from red blood cells into hypoxic tissues, thereby improving oxygenation.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds and Oils

Chemical Composition

The chemical profile of saffron oil distinguishes it from other plant-derived oils. Below is a comparative analysis:

Table 1: Key Bioactive Compounds in this compound vs. Similar Oils

| Oil Type | Primary Bioactive Compounds | Key Functional Groups |

|---|---|---|

| This compound | Safranal, crocin, picrocrocin, crocetin esters | Aldehydes, carotenoids, glycosides |

| Olive Oil | Oleic acid, polyphenols, squalene | Monounsaturated fatty acids |

| Sandalwood Oil | α-santalol, β-santalol | Sesquiterpene alcohols |

| Avocado Oil | Oleic acid, palmitic acid, linoleic acid | Polyunsaturated fatty acids |

- Saffron vs. Olive Oil: While olive oil is rich in fatty acids (e.g., oleic acid, 55–83% of total content), this compound lacks triglycerides but contains unique volatile terpenoids like safranal, which contribute to its distinct aroma and pharmacological effects .

- Saffron vs. Sandalwood Oil: Sandalwood oil’s santalols (sesquiterpenes) are structurally distinct from saffron’s safranal (monoterpene aldehyde). Santalols are prized for antiseptic properties, whereas safranal exhibits anxiolytic and antidepressant activities .

- Saffron vs. Avocado Oil: Avocado oil’s lipid-rich composition (oleic acid, ~70%) contrasts with this compound’s carotenoid-dominated profile. The latter’s crocin and safranal provide superior antioxidant capacity (IC50 values for DPPH radical scavenging: this compound ≈ 0.1 mg/mL vs. avocado oil ≈ 2.5 mg/mL) .

Pharmacological Properties

Table 2: Pharmacological Properties Comparison

- Neuroprotection : this compound’s safranal modulates serotonin and dopamine levels, outperforming imipramine in mild-to-moderate depression in clinical trials (response rate: 75% for saffron vs. 65% for imipramine) .

- Anticancer Activity: Crocetin esters in this compound inhibit tumor growth (e.g., 50% reduction in mammary adenocarcinoma in murine models) , a feature absent in non-polar oils like olive or avocado.

Research Findings and Implications

- Geographical Variation : NMR-based metabolic profiling reveals significant differences in this compound composition across regions. Greek saffron has higher crocin (44% ± 3%) vs. Iranian (38% ± 2%), impacting color intensity .

- Soil Influence : Soil type (e.g., S3 soil with high organic matter) enhances saffron’s picrocrocin (bitterness) and safranal (aroma) by 15–20% compared to sandy soils .

- Economic Viability: Saffron cultivation uses 70% less water than wheat or potatoes, yielding ~$3,000/hectare vs. $500 for wheat , making this compound a high-value agro-product.

Activité Biologique

Saffron oil, derived from the stigmas of the Crocus sativus plant, is renowned not only for its culinary uses but also for its diverse biological activities. This article explores the therapeutic potential of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, antidiabetic, and antihypertensive properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Composition

This compound contains several bioactive compounds, including:

- Crocin : A carotenoid responsible for saffron's color and a significant contributor to its antioxidant properties.

- Crocetin : Known for its potential anticancer effects.

- Safranal : A monoterpene aldehyde that exhibits various biological activities, including anxiolytic and anti-inflammatory effects.

- Picrocrocin : Contributes to the flavor profile of saffron.

These compounds work synergistically to provide health benefits, as shown in multiple studies.

Antioxidant Activity

This compound is recognized for its potent antioxidant properties. Research indicates that it effectively scavenges free radicals and reduces oxidative stress. For instance:

- A study demonstrated that saffron extract significantly increased the activity of antioxidant enzymes in rats exposed to oxidative stress, suggesting protective effects on cellular health .

- In vitro studies showed that crocin inhibits lipid peroxidation and enhances the antioxidant defense system .

Table 1: Antioxidant Activity of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Azami et al., 2021 | Animal study | Increased antioxidant enzyme activity |

| Ghahghaei et al., 2013 | In vitro | Inhibition of lipid peroxidation |

| Samarghandian et al., 2013 | Cell culture | Enhanced cellular antioxidant capacity |

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects, primarily through the modulation of inflammatory pathways. Key findings include:

- Crocin has been shown to down-regulate pro-inflammatory cytokines such as TNF-α and IL-1β by activating SIRT1 and inhibiting NF-κB signaling pathways .

- In animal models, saffron extract reduced inflammation markers in conditions such as arthritis and colitis .

Table 2: Anti-inflammatory Effects of this compound

| Study Reference | Condition Studied | Inflammatory Markers Reduced |

|---|---|---|

| Shaheen et al., 2021 | mTBI in mice | NLRP3 inflammasome activity |

| Efentakis et al., 2017 | Cardiovascular disease | TNF-α, IL-6 levels |

Anticancer Activity

The anticancer potential of this compound has gained attention in recent years. Research highlights include:

- Crocetin demonstrated potent anti-tumor effects against various cancer cell lines, including leukemia and lung cancer cells .

- Studies using PEGylated nanoliposomes containing crocin showed decreased tumor size and increased survival rates in xenograft models .

Table 3: Anticancer Effects of this compound

| Study Reference | Cancer Type Studied | IC50 Values (mg/mL) |

|---|---|---|

| Pitsikas, 2016 | Human leukemia HL-60 | 0.625 - 5 |

| Tiribuzi et al., 2017 | A549 lung carcinoma | Concentration-dependent |

Antidiabetic Effects

This compound has been investigated for its potential antidiabetic properties. Key findings include:

- Safranal has been shown to lower blood glucose levels in diabetic rat models .

- Crocin improves insulin sensitivity and glucose metabolism by enhancing GLUT4 translocation in muscle cells .

Table 4: Antidiabetic Effects of this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Hazman & Bozkurt, 2015 | Diabetic rats | Reduced blood glucose levels |

| Goyal et al., 2010 | In vitro | Enhanced GLUT4 translocation |

Q & A

Q. Basic: How to design an experimental study to assess the pharmacological properties of saffron oil?

Methodological Answer:

- Step 1: Define clear objectives using frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with gaps in existing literature .

- Step 2: Select appropriate controls (e.g., placebo or comparator compounds) and randomization methods to minimize bias, adhering to CONSORT guidelines for clinical trials .

- Step 3: Document extraction protocols (e.g., solvent type, temperature) and quantify bioactive compounds (e.g., safranal, crocin) using HPLC or GC-MS, specifying equipment manufacturers and calibration standards .

- Step 4: Ensure ethical approval for human/animal studies, including informed consent and Institutional Review Board (IRB) compliance .

Q. Advanced: How to resolve contradictions in reported bioactivity data of this compound across studies?

Methodological Answer:

- Analysis Framework: Use the PICO (Population, Intervention, Comparison, Outcome) model to compare study parameters (e.g., dosage, sample purity) .

- Statistical Reconciliation: Apply meta-analysis to assess heterogeneity, evaluating factors like sample size, blinding, and statistical power. Report limitations using PRISMA guidelines .

- Experimental Validation: Replicate conflicting studies under standardized conditions, ensuring method reproducibility (e.g., identical extraction protocols and analytical tools) .

Q. Basic: What are the standard protocols for extracting and quantifying key bioactive compounds in this compound?

Methodological Answer:

- Extraction: Use hydrodistillation or supercritical CO₂ extraction, optimizing solvent ratios (e.g., ethanol:water) and temperature (e.g., 40–60°C) to maximize yield .

- Quantification:

- Reporting: Include equipment details (manufacturer, model) and statistical parameters (e.g., R² for linearity) .

Q. Advanced: What advanced statistical models are suitable for analyzing dose-response relationships in this compound toxicity studies?

Methodological Answer:

- Model Selection: Use nonlinear regression (e.g., Hill equation) or Bayesian hierarchical models to account for variability in biological systems .

- Validation: Apply Akaike Information Criterion (AIC) to compare model fit and cross-validate using k-fold partitioning .

- Reporting: Specify software (e.g., R, SAS) and significance thresholds (e.g., p < 0.05 with Bonferroni correction) .

Q. Basic: How to conduct a systematic literature review on this compound’s therapeutic applications?

Methodological Answer:

- Search Strategy: Use Boolean operators (e.g., "this compound" AND "antioxidant" NOT "price") in databases like PubMed and Scopus .

- Screening: Apply PRISMA flow diagrams to filter studies by inclusion criteria (e.g., in-vivo trials, peer-reviewed journals) .

- Synthesis: Categorize findings by mechanism (e.g., anti-inflammatory pathways) and assess bias using ROBINS-I tools .

Q. Advanced: How to integrate metabolomic and transcriptomic data to elucidate this compound’s mechanism of action?

Methodological Answer:

- Data Generation: Use LC-MS/MS for metabolomics and RNA-seq for transcriptomics, ensuring batch normalization .

- Integration Tools: Apply pathway analysis (e.g., KEGG, Reactome) and machine learning (e.g., Random Forest) to identify correlated biomarkers .

- Validation: Confirm key targets via CRISPR knockout models or pharmacological inhibition .

Q. Basic: What ethical considerations are required when designing clinical trials involving this compound supplementation?

Methodological Answer:

- Protocol Design: Ensure IRB approval, detailing risks/benefits and obtaining written informed consent .

- Participant Selection: Exclude vulnerable populations (e.g., pregnant individuals) unless the study specifically targets them .

- Data Transparency: Pre-register trials on ClinicalTrials.gov and report adverse events per CONSORT guidelines .

Q. Advanced: How to validate analytical methods for detecting adulterants in commercially available this compound samples?

Methodological Answer:

- Method Development: Use LC-QTOF-MS to create a spectral library of authentic markers (e.g., crocetin) and common adulterants (e.g., Sudan dyes) .

- Validation Parameters: Assess precision (RSD < 5%), accuracy (spike recovery 90–110%), and LOD/LOQ using ICH guidelines .

- Cross-Lab Reproducibility: Conduct interlaboratory studies with blinded samples and harmonized protocols .

Tables for Methodological Reference

| Parameter | GC-MS Protocol | UV-Vis Protocol |

|---|---|---|

| Target Compound | Safranal | Crocin |

| Column/Detector | DB-5, MS detector | Quartz cuvette, 440 nm |

| Calibration Range | 0.1–10 µg/mL | 0.5–50 µg/mL |

| Reference Standard | Sigma-Aldrich Safranal (≥98%) | Extrasynthese Crocin (≥95%) |

Propriétés

IUPAC Name |

2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O4/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24/h5-14H,1-4H3,(H,21,22)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANKHBYNKQNAHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C(=O)O)C=CC=C(C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865402 | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8022-19-3, 873378-86-0 | |

| Record name | Oils, saffron | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,11,15-Tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAFFRON OIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1949 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.